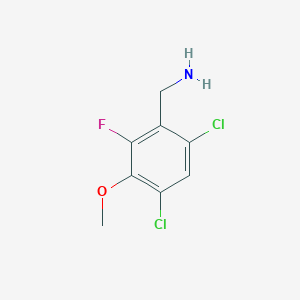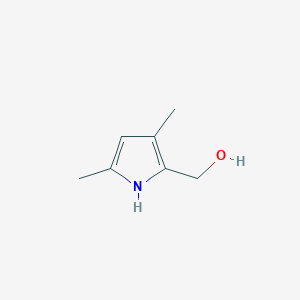
1,1-Dibromo-2-pentylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane, 1,1-dibromo-2-pentyl- is a halogenated cyclopropane derivative. Cyclopropanes are known for their unique structural and chemical properties, which make them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science . The strained three-membered ring structure of cyclopropanes imparts interesting reactivity, making them versatile building blocks in chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,1-dibromo-2-pentyl- typically involves the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of a base such as sodium hydroxide . The reaction is carried out under vigorous stirring and controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then subjected to workup procedures, including filtration and recrystallization, to obtain the pure compound .
Industrial Production Methods
Industrial production methods for cyclopropane, 1,1-dibromo-2-pentyl- are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions and purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
Cyclopropane, 1,1-dibromo-2-pentyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropane derivatives with oxygen-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride, oxidizing agents such as potassium permanganate, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopropane derivatives with different substituents, while reduction and oxidation reactions can lead to the formation of cyclopropane derivatives with different functional groups .
科学的研究の応用
Cyclopropane, 1,1-dibromo-2-pentyl- has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential therapeutic properties and are used in the development of new drugs.
Materials Science: The unique structural properties of cyclopropanes make them valuable in the design and synthesis of novel materials with specific properties.
作用機序
The mechanism of action of cyclopropane, 1,1-dibromo-2-pentyl- involves its reactivity due to the strained three-membered ring structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Cyclopropane, 1,1-dibromo-2-pentyl- can be compared with other similar compounds such as:
Cyclopropane, 1,1-dibromo-2,2-bis(chloromethyl)-: This compound has similar reactivity but different substituents, leading to variations in its chemical behavior.
Cyclopropane, 1,1-dibromo-2-methyl-: This compound has a different alkyl substituent, which can affect its reactivity and applications.
特性
CAS番号 |
6519-43-3 |
|---|---|
分子式 |
C8H14Br2 |
分子量 |
270.00 g/mol |
IUPAC名 |
1,1-dibromo-2-pentylcyclopropane |
InChI |
InChI=1S/C8H14Br2/c1-2-3-4-5-7-6-8(7,9)10/h7H,2-6H2,1H3 |
InChIキー |
UQONUUXVHJXAIW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC1(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


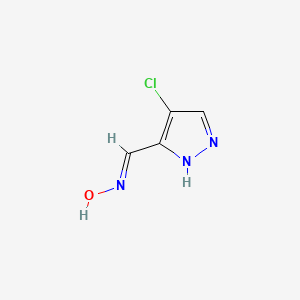
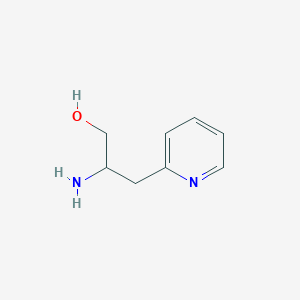
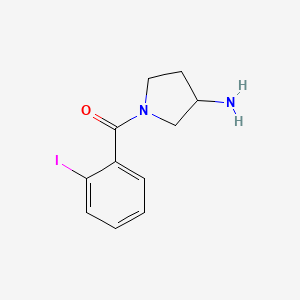
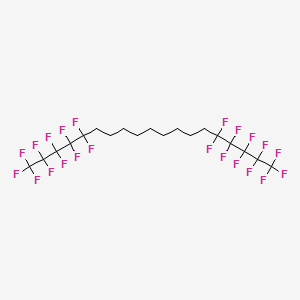

![2-(3,5-Dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid](/img/structure/B12088718.png)

![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
![Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B12088739.png)
